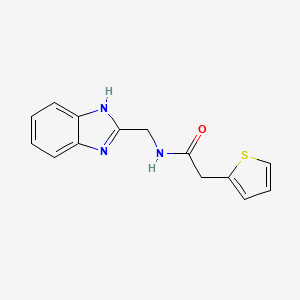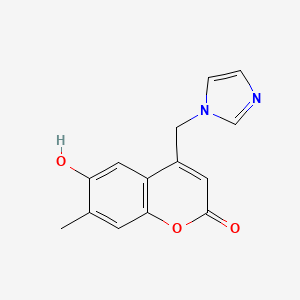
ethyl 1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of 1,2,3-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The Huisgen 1,3-dipolar cycloaddition reaction is commonly used to form the 1,2,3-triazole ring. This reaction involves the cycloaddition of an azide and an alkyne under copper(I) catalysis.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable chlorophenyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition reaction and automated systems for purification and isolation of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activity of the triazole ring.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mecanismo De Acción
The mechanism of action of ethyl 1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can interact with the active sites of enzymes, inhibiting their activity.
Receptor Binding: The compound can bind to various receptors, modulating their activity and leading to biological effects such as anti-inflammatory or anticancer activity.
Comparación Con Compuestos Similares
Ethyl 1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives:
Ethyl 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate: Similar structure but with the chlorine atom in the para position, which may affect its biological activity.
Mthis compound: The methyl ester variant, which may have different pharmacokinetic properties.
1-(3-Chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and ester functionality, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C17H14ClN3O2 |
|---|---|
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
ethyl 1-(3-chlorophenyl)-5-phenyltriazole-4-carboxylate |
InChI |
InChI=1S/C17H14ClN3O2/c1-2-23-17(22)15-16(12-7-4-3-5-8-12)21(20-19-15)14-10-6-9-13(18)11-14/h3-11H,2H2,1H3 |
Clave InChI |
IMOWNIZUMDTJSQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-Chlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049471.png)
![1-(4-methoxyphenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11049474.png)
![2-Methylpropyl 9-hydroxy-9-methyl-7-phenyl-3-thioxo-1,2,4-triazaspiro[4.5]decane-6-carboxylate](/img/structure/B11049487.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049490.png)
![(4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime)](/img/structure/B11049494.png)
![6-(3-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049501.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11049508.png)
![3-(furan-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049515.png)



![4-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline](/img/structure/B11049552.png)
![4-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol](/img/structure/B11049558.png)